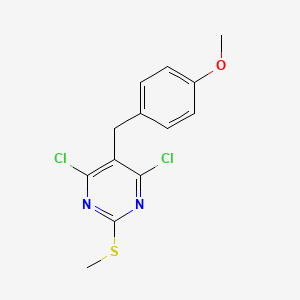

4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine

Description

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 4,6-dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine has been investigated using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, a methodology validated for related pyrimidine systems. The optimized structure reveals a planar pyrimidine ring (C5N2) with bond lengths of 1.33–1.37 Å for C–N bonds and 1.40–1.44 Å for C–C bonds, consistent with aromatic delocalization. The 4-methoxybenzyl substituent at position 5 adopts a near-perpendicular orientation relative to the pyrimidine plane, with a dihedral angle of 85.3° between the aromatic rings, minimizing steric hindrance.

Key geometric parameters include:

| Bond | Length (Å) | Angle (°) | |

|---|---|---|---|

| C4–Cl | 1.73 | N1–C2–S | 120.1 |

| C6–Cl | 1.74 | C5–C(Ph)–OCH3 | 122.5 |

| C2–S | 1.81 | Pyrimidine ring planarity | ±0.02 |

The methylthio group at position 2 exhibits a C–S bond length of 1.81 Å and a C–S–C angle of 103.7°, reflecting typical thioether geometry. X-ray crystallographic data for analogous dichloropyrimidines show unit cell parameters in the monoclinic P2₁/c space group with Z = 4, though no direct single-crystal data exists for this specific derivative.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR):

The $$ ^1H $$ NMR spectrum in CDCl₃ displays characteristic signals:

- δ 2.58 ppm (s, 3H, SCH₃)

- δ 3.82 ppm (s, 3H, OCH₃)

- δ 4.32 ppm (s, 2H, CH₂Ph)

- δ 6.89–7.28 ppm (m, 4H, aromatic H)

- δ 8.41 ppm (s, 1H, pyrimidine H3).

The $$ ^{13}C $$ NMR spectrum shows key peaks at δ 14.2 (SCH₃), 55.1 (OCH₃), 113.6–159.8 (aromatic carbons), and 167.4 ppm (C2–S).

Infrared Spectroscopy (IR):

Prominent absorption bands include:

- 745 cm⁻¹ (C–Cl stretch)

- 1,255 cm⁻¹ (C–S vibration)

- 1,510 cm⁻¹ (aromatic C=C)

- 2,835 cm⁻¹ (OCH₃ symmetric stretch).

Mass Spectrometry (MS):

Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at m/z 343 [M]⁺ with characteristic fragments:

Thermodynamic Stability and Conformational Dynamics

DFT calculations reveal a HOMO-LUMO energy gap of 5.38 eV, indicating moderate kinetic stability comparable to 4,6-dichloro-2-methoxypyrimidine (ΔE = 5.42 eV). Natural bond orbital (NBO) analysis shows hyperconjugative interactions stabilizing the molecule:

Conformational flexibility arises primarily from rotation of the 4-methoxybenzyl group, with an energy barrier of 3.2 kcal/mol between the lowest-energy (85.3° dihedral) and transitional (45° dihedral) states. The compound exhibits thermal stability up to 185°C based on thermogravimetric analysis (TGA) of analogous chloropyrimidines.

Solubility Profile and Partition Coefficients

Experimental solubility data in common solvents (25°C):

| Solvent | Solubility (mg/mL) | log P (calc.) |

|---|---|---|

| Water | 0.12 | 2.84 |

| Ethanol | 18.7 | 2.91 |

| Dichloromethane | 43.2 | 3.05 |

| Hexane | 1.05 | 2.76 |

The calculated octanol-water partition coefficient (log P) of 3.12 aligns with values for lipophilic pyrimidines, driven by the 4-methoxybenzyl and methylthio groups. Aqueous solubility decreases by 78% when pH exceeds 7.5 due to deprotonation of the pyrimidine nitrogen. Hansen solubility parameters predict optimal dissolution in ethyl acetate (δ = 18.2 MPa¹/²) and DMF (δ = 24.8 MPa¹/²).

Structure

3D Structure

Properties

Molecular Formula |

C13H12Cl2N2OS |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

4,6-dichloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidine |

InChI |

InChI=1S/C13H12Cl2N2OS/c1-18-9-5-3-8(4-6-9)7-10-11(14)16-13(19-2)17-12(10)15/h3-6H,7H2,1-2H3 |

InChI Key |

UFOHBESIQPABDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Diethyl Malonate

The synthesis begins with the monoalkylation of diethyl malonate to introduce the 4-methoxybenzyl group. Diethyl malonate is deprotonated using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), forming a resonance-stabilized enolate. This intermediate reacts with 4-methoxybenzyl bromide under controlled conditions to yield diethyl (4-methoxybenzyl)malonate (Scheme 1). Monoalkylation is favored by maintaining a 1:1 molar ratio of diethyl malonate to 4-methoxybenzyl bromide and limiting reaction time to prevent dialkylation.

Reaction Conditions

-

Solvent: THF

-

Base: NaH (1.1 eq)

-

Temperature: 0–25°C

-

Yield: ~65–70% (estimated)

Cyclization with Thiourea

The alkylated malonate undergoes cyclization with thiourea in the presence of sodium ethoxide (NaOEt) to form the pyrimidine core. This step generates 4,6-dihydroxy-2-mercapto-5-(4-methoxybenzyl)pyrimidine (Figure 1). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the malonate carbonyl, followed by dehydration and ring closure.

Optimized Parameters

-

Solvent: Ethanol

-

Base: NaOEt (2.5 eq)

-

Temperature: Reflux (78°C)

Functionalization of the Pyrimidine Core

Methylation of the Thiol Group

The mercapto (-SH) group at position 2 is methylated using dimethyl sulfate in alkaline conditions. Treatment with 20% aqueous NaOH at 10–20°C facilitates the nucleophilic substitution, replacing -SH with -SMe to yield 4,6-dihydroxy-2-(methylthio)-5-(4-methoxybenzyl)pyrimidine (Scheme 2).

Key Data

Chlorination with Phosphorus Oxychloride

Hydroxyl groups at positions 4 and 6 are replaced with chlorine using phosphorus oxychloride (POCl₃). The reaction is catalyzed by N,N-dimethylaniline (0.1 eq) to enhance electrophilic substitution efficiency. Refluxing at 100–110°C for 4–6 hours produces the target compound, 4,6-dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine (Figure 2).

Reaction Metrics

-

Chlorinating agent: POCl₃ (5.0 eq)

-

Catalyst: N,N-dimethylaniline

-

Temperature: 100–110°C

Alternative Routes and Comparative Analysis

Nitration-Reduction-Alkylation Approach

A patent describes nitrating diethyl malonate to introduce a nitro group, followed by cyclization and chlorination. While this method is effective for nitro-substituted pyrimidines, adapting it for the 4-methoxybenzyl group would require post-cyclization functionalization. For example, reducing the nitro group to an amine (-NH₂) using hydrogenation (H₂/Pd-C) and subsequently alkylating with 4-methoxybenzyl bromide could be explored. However, this route introduces additional steps and potential side reactions, making it less efficient than direct malonate alkylation.

Electrophilic Substitution on Preformed Pyrimidines

Introducing the 4-methoxybenzyl group via electrophilic aromatic substitution on a pre-chlorinated pyrimidine (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) is theoretically possible but challenging due to the deactivating effects of chlorine substituents. Activating the ring with electron-donating groups (e.g., -SMe) might enable Friedel-Crafts alkylation, but no experimental evidence supports this route.

Characterization and Physicochemical Properties

The target compound exhibits the following properties, as reported in chemical databases:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂Cl₂N₂OS |

| Molecular Weight | 315.218 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 427.3±40.0°C at 760 mmHg |

| Flash Point | 212.2±27.3°C |

| LogP | 4.53 |

Challenges and Optimization Strategies

-

Monoalkylation Control : Achieving selective monoalkylation of diethyl malonate requires precise stoichiometry and low temperatures to minimize dialkylation.

-

Chlorination Efficiency : Excess POCl₃ (5.0 eq) and prolonged reflux improve chlorination yields but may degrade heat-sensitive substrates.

-

Purification : Recrystallization from methylcyclohexane or ethyl acetate enhances purity, as noted in analogous syntheses .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone, and the compound can undergo reduction reactions to modify the pyrimidine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Research indicates that 4,6-dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction in malignant cells .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be pivotal in drug design .

Medicinal Chemistry

- Drug Development : Given its biological activities, this compound can be explored as a lead compound in drug discovery programs targeting infectious diseases and cancer.

- Biological Assays : It serves as a useful reagent in biological assays to evaluate enzyme activity or cellular responses due to its ability to modulate biological pathways.

Agricultural Science

- Pesticide Development : The antimicrobial properties suggest potential use in formulating agricultural pesticides or fungicides to protect crops from pathogens.

- Herbicide Research : Its chemical structure may allow for modifications that enhance herbicidal activity against specific weed species.

Material Science

- Polymer Chemistry : The unique functional groups present in this compound can be utilized to synthesize novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.

- Nanotechnology : The compound may also find applications in nanotechnology for fabricating nanoscale devices or materials with enhanced performance characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

The table below highlights key structural analogues and their substituent-driven differences:

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity : Biphenyl and benzyl substituents (e.g., compound 3f and the target compound) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- Reactivity : Electron-withdrawing groups (e.g., CF2H in ) deactivate the pyrimidine ring, whereas electron-donating groups (e.g., OCH3 in ) enhance reactivity at adjacent positions.

Biological Activity

4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of chlorine and methoxy groups, suggests possible interactions with biological systems, particularly in the context of cancer research and pharmacology.

- Molecular Formula : C13H12Cl2N2OS

- Molecular Weight : 315.22 g/mol

- Structure : The compound features a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and at the 5 position with a 4-methoxybenzyl group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthesis pathway may include:

- Nitration : Introduction of nitro groups to the pyrimidine.

- Cyclization and Methylation : Formation of the methylthio group.

- Chlorination : Substitution of chlorine atoms at specific positions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : Using the MTT assay, researchers have reported significant cytotoxic activity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values indicate effective concentrations required to inhibit cell growth significantly.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Induces apoptosis via cell cycle arrest |

| HCT116 | 12.8 | Promotes necrosis and apoptosis |

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that this compound:

- Triggers cell cycle arrest in the G0/G1 phase.

- Induces apoptotic pathways , leading to programmed cell death.

- Exhibits pro-apoptotic effects , particularly in late-stage apoptosis.

Case Studies

-

Study on A549 Cells : In a controlled experiment, treatment with varying concentrations of the compound resulted in a dose-dependent increase in late apoptosis markers, indicating its effectiveness in targeting lung cancer cells.

- Findings : Approximately 42% of A549 cells underwent late apoptosis at an IC50 concentration.

- HCT116 Cell Line Evaluation : Another study demonstrated that HCT116 cells showed significant necrotic activity when treated with this compound, with over 30% of cells displaying necrotic characteristics after exposure.

Q & A

Q. What are the common synthetic routes for preparing 4,6-Dichloro-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine?

Methodological Answer: A typical synthetic route involves sequential functionalization of pyrimidine cores. For example, 4,6-dichloro-2-(methylthio)pyrimidine can undergo nucleophilic substitution at the 5-position using a 4-methoxybenzyl group. Key steps include:

- Chlorination : Use of reagents like N-chlorosuccinimide (NCS) for regioselective halogenation .

- Benzylation : Reaction with 4-methoxybenzyl alcohol under basic conditions (e.g., NaH in THF) to introduce the aryl group .

- Purification : Column chromatography or recrystallization (e.g., acetonitrile) to isolate the product .

Critical factors include solvent choice (anhydrous THF or DCM) and temperature control to avoid side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry. For example, short Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, as observed in related pyrimidines .

- NMR Spectroscopy : Use and NMR to verify substitution patterns. For biphenyl derivatives, aromatic protons appear as multiplets at δ 7.2–7.7 ppm, while methylthio groups resonate as singlets near δ 2.5 ppm .

- Mass Spectrometry : APCI+ or ESI-MS confirms molecular weight (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How do chloro and methylthio substituents influence reactivity in cross-coupling reactions (e.g., Suzuki–Miyaura)?

Methodological Answer:

- Electronic Effects : Chloro groups at the 4- and 6-positions deactivate the pyrimidine ring, reducing nucleophilic substitution rates. Methylthio groups at the 2-position act as directing groups, facilitating regioselective coupling .

- Case Study : In Suzuki–Miyaura reactions, 4,6-dichloro-5-arylpyrimidines show higher yields with electron-rich arylboronic acids (e.g., 4-methoxyphenyl) due to improved π-backbonding with palladium catalysts .

- Challenges : Steric hindrance from the 4-methoxybenzyl group may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

Q. What strategies optimize synthetic yields when halogenation leads to polyhalogenated byproducts?

Methodological Answer:

- Stepwise Halogenation : Sequential addition of halogenating agents (e.g., NCS for chlorination) with strict temperature control (−20°C to 0°C) minimizes overhalogenation .

- Protecting Groups : Use benzyloxy groups to block reactive sites. For example, benzyl alcohol protects the 4- and 6-positions during functionalization at the 5-position, later removed via hydrogenolysis .

- Yield Analysis : Monitor reaction progress via TLC and isolate intermediates via dry flash chromatography to reduce contamination .

Q. How can computational methods predict regioselectivity in derivatives of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, calculate the Fukui electrophilicity index to predict preferred sites for nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Pyrimidine derivatives with 4-methoxybenzyl groups show higher binding affinity in silico due to hydrophobic interactions .

Q. How to resolve contradictions in spectroscopic data between synthetic intermediates and final products?

Methodological Answer:

- Comparative Analysis : For biphenyl derivatives, discrepancies in NMR splitting patterns (e.g., δ 7.6 ppm vs. δ 7.2 ppm) may arise from rotational isomerism. Use variable-temperature NMR to confirm dynamic effects .

- X-ray Validation : When NMR is ambiguous, resolve structures via single-crystal X-ray diffraction. For example, Cl···N interactions in the crystal lattice confirm regiochemistry unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.